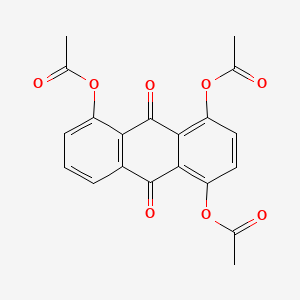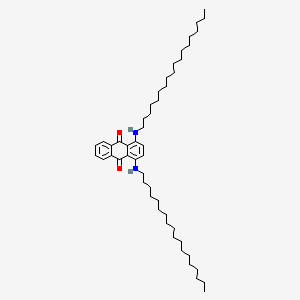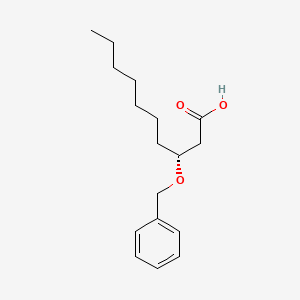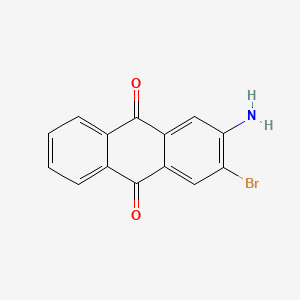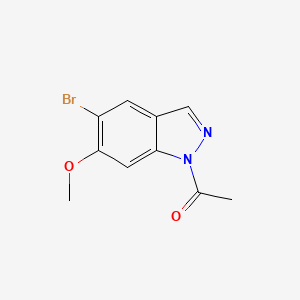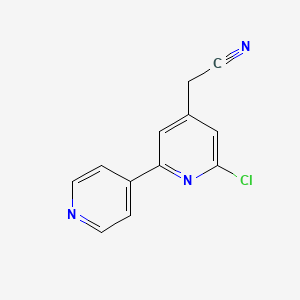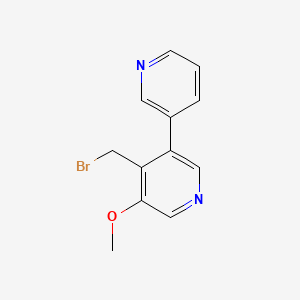
4-(Bromomethyl)-5-methoxy-3,3'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-5-methoxy-3,3’-bipyridine is an organic compound that belongs to the class of bipyridines Bipyridines are compounds containing two pyridine rings This specific compound is characterized by the presence of a bromomethyl group at the 4-position and a methoxy group at the 5-position on one of the pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-5-methoxy-3,3’-bipyridine typically involves the bromination of a precursor compound. One common method involves the reaction of 5-methoxy-3,3’-bipyridine with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the 4-position .
Industrial Production Methods
Industrial production of 4-(Bromomethyl)-5-methoxy-3,3’-bipyridine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-5-methoxy-3,3’-bipyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, forming a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Products include substituted bipyridines with various functional groups replacing the bromomethyl group.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include 5-methoxy-3,3’-bipyridine.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-5-methoxy-3,3’-bipyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-5-methoxy-3,3’-bipyridine depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can exhibit unique electronic and catalytic properties. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)-3,3’-bipyridine: Lacks the methoxy group, which may affect its reactivity and binding properties.
5-Methoxy-3,3’-bipyridine: Lacks the bromomethyl group, which may limit its use in nucleophilic substitution reactions.
4-Methyl-5-methoxy-3,3’-bipyridine: Lacks the bromine atom, making it less reactive in certain chemical transformations.
Uniqueness
4-(Bromomethyl)-5-methoxy-3,3’-bipyridine is unique due to the presence of both the bromomethyl and methoxy groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Propiedades
Número CAS |
1227494-50-9 |
|---|---|
Fórmula molecular |
C12H11BrN2O |
Peso molecular |
279.13 g/mol |
Nombre IUPAC |
4-(bromomethyl)-3-methoxy-5-pyridin-3-ylpyridine |
InChI |
InChI=1S/C12H11BrN2O/c1-16-12-8-15-7-11(10(12)5-13)9-3-2-4-14-6-9/h2-4,6-8H,5H2,1H3 |
Clave InChI |
JMPDROAYHZQCHL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CN=C1)C2=CN=CC=C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


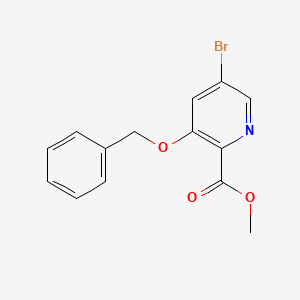

![3-(4-Fluorophenyl)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13138525.png)
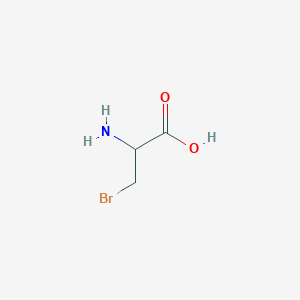


![[3,4'-Bipyridin]-5-amine, N-[(4-chlorophenyl)methyl]-](/img/structure/B13138563.png)
